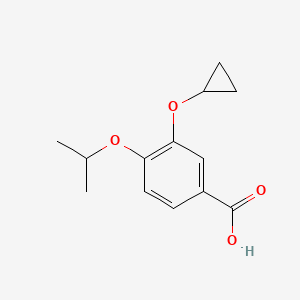

3-Cyclopropoxy-4-isopropoxybenzoic acid

Description

Significance of Benzoic Acid Derivatives as Pharmacophores

Benzoic acid and its derivatives are recognized as privileged pharmacophores, meaning they are molecular frameworks that are frequently found in biologically active compounds. The carboxylic acid group is a key feature, capable of forming strong ionic interactions and hydrogen bonds with biological targets such as enzymes and receptors. This interaction is often crucial for the molecule's biological activity.

Numerous approved drugs across various therapeutic areas contain the benzoic acid motif. For instance, it is a key component in non-steroidal anti-inflammatory drugs (NSAIDs), diuretics, and antibacterial agents. This broad utility highlights the adaptability of the benzoic acid scaffold to interact with a diverse range of biological targets.

Overview of Structure-Activity Relationship (SAR) Principles in Aromatic Carboxylic Acids

The study of how a molecule's chemical structure relates to its biological activity is known as Structure-Activity Relationship (SAR). For aromatic carboxylic acids, SAR principles are fundamental to the process of drug design and optimization. The primary goal of SAR studies is to identify the key structural features responsible for a compound's desired biological effect and to guide the synthesis of new analogues with improved properties.

Key aspects of SAR for aromatic carboxylic acids include:

Position and Nature of Substituents: The placement and chemical nature of functional groups on the aromatic ring have a profound impact on activity. Substituents can alter the molecule's size, shape, and electronic distribution, thereby affecting its interaction with the target binding site. For example, electron-withdrawing groups can increase the acidity of the carboxylic acid, which may enhance its binding to a positively charged residue in a receptor.

Stereochemistry: The three-dimensional arrangement of atoms in a molecule can be crucial for its biological activity. While simple benzoic acids are planar, the introduction of more complex substituents can create stereocenters, leading to enantiomers or diastereomers that may exhibit different biological activities and metabolic fates.

A systematic approach to SAR involves making incremental changes to the lead compound and evaluating the impact of these changes on its biological activity. This iterative process allows medicinal chemists to build a comprehensive understanding of the structural requirements for optimal therapeutic effect.

Rationale for Investigating 3-Cyclopropoxy-4-isopropoxybenzoic Acid within Drug Discovery Paradigms

The specific compound, this compound, while not extensively documented in publicly available research, presents a compelling case for investigation within drug discovery programs based on established medicinal chemistry principles. The rationale for its synthesis and evaluation stems from the predicted synergistic effects of its unique substitution pattern on the benzoic acid core.

The presence of two alkoxy groups, cyclopropoxy at the 3-position and isopropoxy at the 4-position, is anticipated to significantly influence the molecule's physicochemical properties. Alkoxy groups are known to modulate lipophilicity and can participate in hydrogen bonding with biological targets. The isopropoxy group, being bulkier than a methoxy (B1213986) or ethoxy group, can provide steric hindrance that may enhance selectivity for a particular target or protect the molecule from metabolic degradation.

The cyclopropyl (B3062369) moiety is a particularly interesting feature. In medicinal chemistry, the incorporation of a cyclopropyl group is a well-established strategy to improve a drug candidate's metabolic stability and potency. iris-biotech.descientificupdate.comnbinno.comnih.gov The strained ring system of the cyclopropyl group can lead to a more rigid conformation of the molecule, which can be entropically favorable for binding to a target. iris-biotech.denih.gov Furthermore, the cyclopropyl group can increase the compound's resistance to oxidative metabolism, potentially leading to a longer half-life in the body. hyphadiscovery.com

Structure

3D Structure

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

3-cyclopropyloxy-4-propan-2-yloxybenzoic acid |

InChI |

InChI=1S/C13H16O4/c1-8(2)16-11-6-3-9(13(14)15)7-12(11)17-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,14,15) |

InChI Key |

RDWUAPDGCCBJOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)OC2CC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 Cyclopropoxy 4 Isopropoxybenzoic Acid and Its Derivatives

Influence of Aromatic Substituents on Potential Biological Activity

The substitution pattern on the benzene (B151609) ring of benzoic acid derivatives plays a critical role in determining their biological activity. The electronic properties of these substituents can significantly modulate the compound's interaction with biological targets. Generally, substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-donating groups, such as alkoxy and alkyl groups, tend to increase the electron density of the aromatic ring. This can enhance the binding affinity of the molecule to its target, particularly if the binding site is electron-deficient. In the case of 3-Cyclopropoxy-4-isopropoxybenzoic acid, both the cyclopropoxy and isopropoxy groups are considered electron-donating, which could contribute positively to its biological activity.

Conversely, electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), or haloalkyl (-CF3) groups, decrease the electron density of the aromatic ring. The introduction of such groups can be beneficial in cases where the target binding pocket is electron-rich.

To illustrate the potential impact of aromatic substituents on the biological activity of a hypothetical series of this compound analogs, the following data table presents illustrative data.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as experimental data for this specific compound series is not publicly available.

| Compound | Substituent at Position 5 | Electronic Effect | Hypothetical IC50 (nM) |

|---|---|---|---|

| 1 | -H | Neutral | 150 |

| 2 | -CH3 | Electron-Donating | 120 |

| 3 | -Cl | Electron-Withdrawing | 250 |

| 4 | -NO2 | Strongly Electron-Withdrawing | 500 |

| 5 | -OCH3 | Strongly Electron-Donating | 90 |

Impact of Alkoxy Group Variations (Cyclopropoxy and Isopropoxy) on Biological Recognition and Potency

The isopropoxy group at the 4-position is a relatively small and moderately lipophilic substituent. Its branched nature can provide a degree of steric hindrance that may influence the orientation of the molecule within a binding pocket. The cyclopropoxy group at the 3-position is a more unique substituent. The three-membered ring of the cyclopropyl (B3062369) group is conformationally rigid and has a distinct electronic character. This rigidity can be advantageous in drug design, as it can lock the molecule into a bioactive conformation, thereby increasing its affinity for the target.

Variations in these alkoxy groups would be expected to have a significant impact on biological activity. For instance, replacing the isopropoxy group with a smaller methoxy (B1213986) group would decrease lipophilicity and steric bulk, which could either enhance or diminish activity depending on the specific requirements of the binding site. Conversely, replacing it with a larger tert-butoxy (B1229062) group would increase lipophilicity and steric hindrance.

The following interactive table illustrates the hypothetical effect of varying the alkoxy groups on the biological potency of this class of compounds.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as experimental data for this specific compound series is not publicly available.

| Compound | Substituent at Position 3 | Substituent at Position 4 | Hypothetical Potency (Ki, nM) |

|---|---|---|---|

| A | -OCH(CH3)2 | -OCH(CH3)2 | 75 |

| B | Cyclopropoxy | -OCH3 | 120 |

| C | Cyclopropoxy | -OCH(CH3)2 | 50 |

| D | -OCH3 | -OCH(CH3)2 | 90 |

| E | Cyclopropoxy | -OC(CH3)3 | 200 |

Role of the Carboxylic Acid Moiety in Molecular Interactions and Biological Function

The carboxylic acid moiety is a fundamental pharmacophore in a vast number of biologically active molecules. nih.govresearchgate.net Its importance stems from its ability to participate in a variety of molecular interactions, most notably hydrogen bonding and electrostatic interactions. unina.it At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion. This negative charge allows for strong ionic interactions with positively charged residues, such as arginine or lysine, within a protein's active site. unina.it

Furthermore, the oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors, while the hydroxyl proton can act as a hydrogen bond donor. These directional interactions are crucial for the specific recognition and binding of the molecule to its target. The planarity of the carboxyl group also contributes to a well-defined orientation within the binding pocket.

Modification or replacement of the carboxylic acid group would be expected to have a profound impact on biological activity. For instance, esterification to a methyl ester would neutralize the negative charge and remove the hydrogen bond donating capability, likely leading to a significant loss of potency if ionic interactions are critical for binding. Similarly, reduction to an alcohol would alter the geometry and electronic properties of this key interacting group.

Elucidation of Key Structural Features for Desired Pharmacological Profiles

Based on the analysis of the individual structural components of this compound, a set of key features for a desired pharmacological profile can be elucidated. These features represent a hypothetical pharmacophore model for this class of compounds.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

The key structural features for the desired pharmacological profile of this compound derivatives likely include:

An Aromatic Ring: Serving as a central scaffold for the attachment of other functional groups.

A Carboxylic Acid Group: Essential for key ionic and hydrogen bonding interactions with the target.

Two Alkoxy Groups at the 3 and 4-positions: These groups, particularly the unique cyclopropoxy moiety, likely contribute to the compound's potency and selectivity through a combination of steric, electronic, and lipophilic effects. The specific size and shape of these groups appear to be important for optimal fitting into the binding pocket.

Appropriate Aromatic Substitution: The electronic nature of any additional substituents on the aromatic ring can be used to fine-tune the biological activity. Based on general principles, electron-donating substituents may be favorable for certain targets.

Biological Target Identification and Mechanistic Investigations for 3 Cyclopropoxy 4 Isopropoxybenzoic Acid

Enzyme Inhibition Assays and Characterization of Inhibitory Profiles

The evaluation of a compound's enzyme inhibitory potential is a critical step in identifying its mechanism of action and therapeutic relevance. Standard assays are employed to determine the potency and nature of the inhibition.

While comprehensive screening of 3-cyclopropoxy-4-isopropoxybenzoic acid against a broad panel of enzymes is not extensively documented, the structural class of substituted benzoic acids has been investigated for activity against various enzymes. For instance, derivatives of benzoic acid have been explored as inhibitors of enzymes such as phosphodiesterase 4 (PDE4), which plays a crucial role in inflammatory pathways. The 3-alkoxy-4-alkoxy substitution pattern is a feature found in some reported PDE4 inhibitors, suggesting that this compound could potentially be investigated for activity against this enzyme class. However, at present, there is a lack of specific published studies confirming the inhibitory activity of this compound against serine proteases, cholinesterases, tyrosinase, or kinases.

The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki provides a more absolute measure of binding affinity.

As of the current available data, specific IC50 and Ki values for the inhibition of any enzyme by this compound have not been reported in peer-reviewed literature. The generation of such data would require direct experimental evaluation of the compound in relevant enzyme activity assays.

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: The following data is for illustrative purposes only and is not based on experimental results.)

| Enzyme Target | IC50 (µM) | Ki (µM) |

|---|---|---|

| Phosphodiesterase 4D | Not Determined | Not Determined |

| Acetylcholinesterase | Not Determined | Not Determined |

| Tyrosinase | Not Determined | Not Determined |

| Serine Protease (e.g., Trypsin) | Not Determined | Not Determined |

Enzyme inhibitors can act through either reversible or irreversible mechanisms. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced, while irreversible inhibitors typically form a stable, covalent bond with the enzyme.

Mechanistic studies to determine whether this compound acts as a reversible or irreversible inhibitor against any specific enzyme target have not yet been published. Such investigations would typically involve kinetic analyses, such as dialysis or jump-dilution experiments, to assess the stability of the enzyme-inhibitor complex over time.

Receptor Binding Studies and Ligand-Receptor Interactions

In addition to enzyme inhibition, a compound may exert its biological effects by binding to specific cellular receptors. Ligand binding assays are fundamental in characterizing these interactions.

Radiometric and bioluminescent assays are highly sensitive methods used to quantify the binding of a ligand to its receptor. These techniques typically involve a labeled ligand (radiolabeled or tagged with a luminescent molecule) that competes with the unlabeled test compound for binding to the receptor.

There are currently no published studies that have utilized radiometric or bioluminescent assays to investigate the binding of this compound to any specific receptor.

Competition binding experiments are a common approach to determine the binding affinity of an unlabeled compound. In these assays, the test compound's ability to displace a known, labeled ligand from its receptor is measured.

Data from competition binding experiments that would allow for the determination of the binding affinity (often expressed as a Ki or IC50 value) of this compound for any given receptor is not available in the current scientific literature.

Table 2: Hypothetical Receptor Binding Data for this compound (Note: The following data is for illustrative purposes only and is not based on experimental results.)

| Receptor Target | Ligand Used in Assay | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| Adenosine A2A Receptor | [3H]-ZM241385 | Not Determined | Not Determined |

| Beta-2 Adrenergic Receptor | [3H]-CGP-12177 | Not Determined | Not Determined |

Identification of Potential Receptor Agonist or Antagonist Activity

There is currently no specific information in the public domain that identifies this compound as an agonist or antagonist for any particular receptor, including the Sphingosine-1-phosphate receptor 1 (S1P1). Scientific studies detailing its binding affinity, functional activity, or screening against a panel of receptors are not present in the reviewed literature. Consequently, its role as a potential modulator of receptor signaling remains uncharacterized.

Investigation of Cellular Pathways and Signaling Mechanisms Modulated by this compound

Consistent with the lack of identified biological targets, there are no published research findings that elucidate the cellular pathways or signaling mechanisms that may be modulated by this compound. Investigations into its effects on intracellular signaling cascades, gene expression, or other cellular processes have not been reported in the available scientific literature. Therefore, its impact on cellular function is presently unknown.

Computational Chemistry and in Silico Approaches in the Study of 3 Cyclopropoxy 4 Isopropoxybenzoic Acid

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govplos.org For 3-Cyclopropoxy-4-isopropoxybenzoic acid, docking simulations into the active site of PDE4 would be a primary step to assess its inhibitory potential.

The PDE4 active site is a deep, hydrophobic pocket containing a bimetallic center (typically zinc and magnesium) essential for catalysis. nih.gov Docking studies on known PDE4 inhibitors, such as roflumilast (B1684550) and rolipram, have revealed key interactions that anchor these molecules within the active site. mdpi.comnih.gov These interactions typically include:

Hydrogen Bonding: A conserved glutamine residue (Gln369 in PDE4B) is crucial, forming a hydrogen bond with the inhibitor. mdpi.com

Hydrophobic Interactions: The substituted catechol-like portion of the inhibitors fits into a hydrophobic subpocket, forming interactions with residues like Phenylalanine, Isoleucine, and Methionine. mdpi.comnih.gov

π-π Stacking: Interactions with a key phenylalanine residue (Phe372 in PDE4A) are common for the aromatic rings of inhibitors. mdpi.com

A docking simulation of this compound into the PDE4 active site (PDB ID: 7W4X, for example) would predict its binding pose and calculate a docking score, which estimates binding affinity. plos.org The benzoic acid moiety would likely interact with the metal ions and the conserved glutamine, while the cyclopropoxy and isopropoxy groups would be oriented towards the hydrophobic regions. The predicted binding affinity, often expressed in kcal/mol, provides a quantitative measure to compare its potential potency against known inhibitors. plos.org

Table 1: Example of Predicted Binding Affinities for Potential PDE4 Inhibitors from a Virtual Screening Study. This table is illustrative, based on typical data from studies on novel PDE4 inhibitors.

| Compound ID | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Hit 1 | -8.5 | Gln369, Phe372, Met337 |

| Hit 2 | -8.2 | Gln369, Ile336, Asp333 |

| Hit 3 | -7.9 | Gln369, Phe372, Asn321 |

| Roflumilast (Reference) | -9.1 | Gln369, Phe372, Ile336, Met337 |

Molecular Dynamics Simulations for Assessing Ligand-Target Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.govmdpi.com An MD simulation models the movements and interactions of atoms and molecules, providing insights into the conformational changes of both the ligand and the protein. biorxiv.orgplos.org

For the this compound-PDE4 complex predicted by docking, an MD simulation (typically lasting for nanoseconds to microseconds) would be performed. nih.govmdpi.com Key analyses from the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to evaluate the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. mdpi.com

Root Mean Square Fluctuation (RMSF): This analysis identifies fluctuations in individual amino acid residues, highlighting which parts of the protein become more or less flexible upon ligand binding. biorxiv.org

Hydrogen Bond Analysis: The persistence of key hydrogen bonds (e.g., with the conserved glutamine) throughout the simulation is a strong indicator of a stable and specific interaction. researchgate.net

Studies on other PDE4 inhibitors have used MD simulations to confirm the stability of docked poses and to understand why certain analogues have higher affinity than others. nih.govmdpi.com For instance, simulations can reveal that subtle changes in a ligand's structure can lead to more stable and persistent interactions within the binding pocket, thus explaining differences in inhibitory potency. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For a series of analogues of this compound, a QSAR model could be developed to predict their PDE4 inhibitory activity and guide the synthesis of more potent derivatives.

To build a 3D-QSAR model, such as a Comparative Molecular Field Analysis (CoMFA) model, a set of structurally related compounds with known PDE4 inhibitory activities (the training set) is required. nih.gov The compounds are aligned, and their steric and electrostatic fields are calculated. The model then derives a mathematical equation linking these fields to the biological activity. tandfonline.comnih.gov

The resulting QSAR model is often visualized as a 3D contour map, highlighting regions where certain properties are favorable or unfavorable for activity. nih.gov For example, a CoMFA map for PDE4 inhibitors might show:

Green Contours: Indicating regions where bulky steric groups increase activity. nih.gov

Yellow Contours: Showing regions where steric bulk is detrimental to activity. nih.gov

Blue Contours: Marking areas where electropositive groups enhance activity. nih.gov

Red Contours: Highlighting regions where electronegative groups are preferred. nih.gov

Such a model for this compound analogues would provide a predictive tool to estimate the activity of newly designed compounds before their synthesis, saving time and resources. nih.gov

Table 2: Statistical Parameters for a Typical 3D-QSAR (CoMFA) Model for PDE4 Inhibitors. This table represents typical validation metrics from published QSAR studies. nih.gov

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.741 | Indicates the internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.954 | Shows the correlation between predicted and experimental activity for the training set. |

| Standard Error of Estimate | 0.211 | Measures the goodness of fit of the model. |

| F-statistic | 150.2 | Indicates the statistical significance of the model. |

| Field Contribution (Steric) | 91.5% | The percentage contribution of the steric field to the model. |

| Field Contribution (Electrostatic) | 8.5% | The percentage contribution of the electrostatic field to the model. |

Virtual Screening Approaches for Identification of Novel Analogues or Potential Biological Targets

Virtual screening is a powerful in silico technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govplos.org Starting with the this compound scaffold, virtual screening could be employed to discover novel and diverse analogues with potentially improved PDE4 inhibitory activity.

Two main approaches are used:

Ligand-Based Virtual Screening: This method uses the structure of a known active compound to find others with similar properties. A pharmacophore model, which defines the essential 3D arrangement of chemical features required for activity (e.g., hydrogen bond acceptors, hydrophobic groups, aromatic rings), can be generated based on this compound and other known PDE4 inhibitors. plos.orgnih.gov This pharmacophore is then used as a 3D query to filter large compound databases. abap.co.in

Structure-Based Virtual Screening: This approach uses the 3D structure of the target protein (PDE4). Large chemical libraries are docked into the PDE4 active site, and compounds are ranked based on their predicted binding scores. nih.govplos.org This method can identify novel scaffolds that are structurally different from known inhibitors but still fit the binding pocket.

Hits identified from virtual screening are typically subjected to further filtering based on drug-like properties (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions before being selected for synthesis and biological testing. plos.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical (QC) calculations, often based on density functional theory (DFT), are used to analyze the electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. researchgate.net These calculations provide a deeper understanding of the molecule's intrinsic properties that govern its interactions with a biological target.

For this compound, QC calculations can determine:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding potential hydrogen bonding and electrostatic interactions with the PDE4 active site.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are indicators of a molecule's chemical reactivity and kinetic stability.

Partial Atomic Charges: Calculating the charges on each atom helps in refining the parameters used in molecular docking and MD simulations, leading to more accurate predictions. frontiersin.org

Hybrid quantum mechanics/molecular mechanics (QM/MM) calculations can also be performed on the ligand-protein complex. nih.govfrontiersin.org In this approach, the ligand and the immediate active site residues are treated with high-accuracy QM methods, while the rest of the protein is treated with more computationally efficient MM methods. This allows for a highly accurate description of the electronic events during binding, such as charge transfer and polarization, providing precise insights into the binding mechanism. nih.gov

Medicinal Chemistry Applications and Lead Optimization of 3 Cyclopropoxy 4 Isopropoxybenzoic Acid Scaffolds

Fragment-Based Drug Design (FBDD) Approaches Utilizing 3-Cyclopropoxy-4-isopropoxybenzoic Acid as a Core

Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. nih.govmdpi.com The this compound moiety represents a valuable fragment due to its favorable physicochemical properties and its ability to engage in specific interactions within protein binding pockets.

In the context of FBDD, this benzoic acid derivative can serve as a starting point for fragment growing or linking strategies. nih.gov The carboxylic acid group provides a handle for chemical modification, allowing for the systematic exploration of the surrounding chemical space. The cyclopropoxy and isopropoxy groups contribute to the fragment's three-dimensionality and lipophilicity, which can be crucial for achieving high binding affinity and selectivity. nih.govwhiterose.ac.uk

Researchers can utilize techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine the binding mode of the this compound fragment to its target. This structural information is then used to guide the design of larger, more potent compounds by adding functional groups that can form additional interactions with the protein. dovepress.com

Rational Design of Novel Chemical Entities Based on the this compound Scaffold

Rational drug design relies on a deep understanding of the three-dimensional structure of the biological target and its binding site. rsc.org The this compound scaffold has been instrumental in the rational design of inhibitors for enzymes such as phosphodiesterase 4 (PDE4). nih.govmdpi.com

In the design of PDE4 inhibitors, the this compound core mimics the catechol moiety of endogenous ligands. The cyclopropoxy and isopropoxy groups are designed to occupy specific hydrophobic pockets within the enzyme's active site, contributing to the inhibitor's potency and selectivity. nih.gov For instance, the well-known PDE4 inhibitor Piclamilast incorporates a related 3-cyclopentyloxy-4-methoxybenzamide structure, highlighting the importance of the dialkoxy-substituted phenyl ring in achieving high affinity. newdrugapprovals.orgwikipedia.org

Computational modeling and molecular docking studies are often employed to predict the binding orientation of novel compounds containing the this compound scaffold. These in silico methods allow medicinal chemists to prioritize the synthesis of compounds with the highest predicted affinity and most favorable drug-like properties.

Lead Compound Identification and Optimization Strategies

Once a lead compound containing the this compound scaffold is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. nih.govarxiv.org This iterative process involves making systematic structural modifications and evaluating their impact on biological activity.

Structure-activity relationship (SAR) studies are central to lead optimization. By synthesizing and testing a series of analogues with variations in the substituents on the benzoic acid core, researchers can identify key structural features required for optimal activity. For example, modifications to the carboxylic acid group, such as conversion to an amide or ester, can significantly impact a compound's potency and cell permeability.

The following table illustrates a hypothetical SAR study for a series of this compound derivatives targeting PDE4B.

| Compound | R Group | PDE4B IC50 (nM) |

| 1 | -COOH | 500 |

| 2 | -CONH2 | 250 |

| 3 | -CONH(CH3) | 150 |

| 4 | -COOCH3 | 700 |

| 5 | -CONH(cyclopropyl) | 80 |

As shown in the table, converting the carboxylic acid to a primary amide (Compound 2) and then to a secondary amide (Compound 3 and 5) leads to a progressive increase in potency. This suggests that the amide group may be forming a critical hydrogen bond interaction within the PDE4B active site.

Bioisosteric Replacements and Structural Simplification in the this compound Series

For example, the carboxylic acid group could be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid, to modulate the compound's pKa and pharmacokinetic properties. Similarly, the cyclopropoxy or isopropoxy groups could be replaced with other alkyl or cycloalkyl groups to fine-tune the compound's lipophilicity and binding interactions. enamine.net

Structural simplification is another important strategy in lead optimization, aimed at reducing molecular complexity while retaining or improving biological activity. nih.gov For compounds based on the this compound scaffold, this could involve replacing the cyclopropyl (B3062369) ring with a less sterically demanding group, such as a methyl or ethyl group, to improve synthetic accessibility. However, such modifications must be carefully evaluated to ensure that the desired potency and selectivity are not compromised. In some cases, simplification of a fused bicyclic system to a single pyrimidinedione or pyridinone core has been explored, though often with a resulting decrease in potency. nih.gov

The table below provides examples of potential bioisosteric replacements for the this compound scaffold.

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Carboxylic Acid (-COOH) | Tetrazole | Improved metabolic stability, oral bioavailability |

| Cyclopropoxy (-O-cPr) | Methoxy (B1213986) (-OCH3) | Reduced lipophilicity, improved solubility |

| Isopropoxy (-O-iPr) | Cyclobutoxy (-O-cBu) | Altered conformational profile, potential for improved selectivity |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3-Cyclopropoxy-4-isopropoxybenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Begin with retrosynthetic analysis to identify feasible intermediates (e.g., benzoic acid derivatives with orthogonal protecting groups). Utilize AI-powered synthesis planning tools to evaluate one-step or multi-step routes, prioritizing cyclopropane and isopropoxy coupling reactions . Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches. For example, test palladium-catalyzed etherification under inert atmospheres and monitor purity via HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR : Focus on H and C signals for cyclopropane (δ 0.5–1.5 ppm) and isopropoxy groups (δ 1.2–1.4 ppm for CH, δ 3.5–4.5 ppm for OCH).

- IR : Confirm carboxylic acid (2500–3300 cm broad O-H stretch) and ether linkages (C-O-C ~1250 cm).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion [M-H] and fragmentation patterns for structural validation.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Control : Use fume hoods for synthesis and handling. Implement PPE (nitrile gloves, lab coats, safety goggles) as per OSHA guidelines .

- Storage : Store in airtight containers at 2–8°C to minimize hydrolysis. Monitor degradation via periodic TLC or HPLC analysis .

- Emergency Response : Maintain spill kits with neutralizers (e.g., sodium bicarbonate for acid spills) and ensure access to emergency eyewash stations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer :

- Comparative Assays : Replicate studies in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to isolate confounding variables.

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like solvent polarity (DMSO vs. aqueous buffers) and cell line viability .

- Longitudinal Analysis : Track dose-response relationships over extended periods to differentiate acute vs. chronic effects, as demonstrated in studies of structurally related compounds .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and hydrogen-bonding capacity from analogues (e.g., 4-hydroxybenzoic acid derivatives) .

- Molecular Dynamics Simulations : Study membrane permeability using lipid bilayer models to predict absorption rates.

- Docking Studies : Map interactions with cytochrome P450 enzymes to forecast metabolic stability .

Q. How to design SAR studies to evaluate the pharmacophore of this compound?

- Methodological Answer :

- Systematic Substitution : Synthesize derivatives with modified cyclopropane/isopropoxy groups or carboxylate bioisosteres (e.g., tetrazole).

- Bioactivity Profiling : Test against target receptors (e.g., COX-2 for anti-inflammatory activity) using radioligand binding assays.

- 3D Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical steric/electronic features .

Q. What strategies improve aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., ester prodrugs hydrolyzed in vivo).

- Co-Solvent Systems : Test biocompatible solvents (PEG-400, cyclodextrins) in formulation screens.

- Crystal Engineering : Explore polymorphs or co-crystals with enhanced dissolution rates .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.